N-(2,5-dichlorophenyl)-[1,1'-biphenyl]-4-carboxamide
Description
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2NO/c20-16-10-11-17(21)18(12-16)22-19(23)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKSAJNBVGIOBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2,5-dichlorophenyl)-[1,1’-biphenyl]-4-carboxamide typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure involves the reaction of 2,5-dichlorophenylboronic acid with 4-bromobiphenyl in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in a solvent like 1,4-dioxane or a mixture of dioxane and water under reflux conditions .
Industrial production methods for this compound would likely involve scaling up the Suzuki–Miyaura coupling reaction, optimizing reaction conditions to maximize yield and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
N-(2,5-dichlorophenyl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate would yield a carboxylic acid, while reduction with lithium aluminum hydride would produce an amine.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
N-(2,5-dichlorophenyl)-[1,1'-biphenyl]-4-carboxamide has been investigated for its potential anticancer properties. Studies have shown that derivatives of biphenyl carboxamides exhibit selective cytotoxicity against various cancer cell lines. For instance, research indicated that modifications in the biphenyl structure can enhance the anti-proliferative activity against non-small cell lung cancer and other malignancies.
Case Study:
A study evaluated the compound's efficacy against several human tumor cell lines. The results indicated that specific structural modifications led to improved selectivity and potency. The compound demonstrated an IC50 value of 62 µg/mL against HT-29 colon cancer cells, indicating a promising therapeutic index compared to traditional chemotherapeutics .
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Selectivity Index |
|---|---|---|---|
| 1a | HT-29 | 62 | 12 |
| 1b | A549 (Lung) | >100 | <0.46 |
| 1c | MCF-7 (Breast) | 65 | 14 |
| 1d | HCT116 (Colon) | 61 | 0.38 |
Agricultural Applications
2. Agrochemical Potential
The compound has been explored for its fungicidal properties in agricultural applications. It is particularly effective against various plant pathogens, making it a candidate for developing new agrochemicals.
Case Study:
Research highlighted the efficacy of this compound in controlling fungal diseases in crops such as wheat and strawberries. The compound showed significant activity against Botrytis cinerea and Blumeria graminis, with formulations demonstrating enhanced stability and efficacy under field conditions .
Table 2: Efficacy Against Plant Pathogens
| Pathogen | Crop | Efficacy (%) |
|---|---|---|
| Botrytis cinerea | Strawberries | 85 |
| Blumeria graminis | Wheat | 78 |
| Ascochyta tritici | Cereals | 72 |
Material Science Applications
3. Polymer Chemistry
this compound has potential applications in polymer chemistry as a building block for high-performance materials. Its unique structural features allow for the development of polymers with enhanced thermal stability and mechanical properties.
Case Study:
A recent investigation into the incorporation of this compound into polymer matrices demonstrated improvements in thermal resistance and mechanical strength compared to conventional polymers. The synthesized materials exhibited a glass transition temperature increase by approximately 20°C when integrated with this compound .
Mechanism of Action
The mechanism by which N-(2,5-dichlorophenyl)-[1,1’-biphenyl]-4-carboxamide exerts its effects depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the context of its use, such as inhibiting a particular enzyme in a biochemical pathway or interacting with a receptor in a signaling pathway.
Comparison with Similar Compounds
Data Tables
*Estimated based on structural similarity.
Biological Activity
N-(2,5-dichlorophenyl)-[1,1'-biphenyl]-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
1. Anticancer Activity
Numerous studies have highlighted the anticancer potential of various derivatives related to this compound. The compound has demonstrated significant cytotoxic effects against several cancer cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HepG2 (Liver Cancer) | 8.107 | |
| MCF7 (Breast Cancer) | 10.28 | |
| A549 (Lung Cancer) | 6.554 | |
| Jurkat E6.1 (T-cell Leukemia) | 5.132 |
The compound's IC50 values indicate its potency in inhibiting cell proliferation. For instance, the IC50 value against HepG2 cells is notably lower than that of doxorubicin, suggesting a promising therapeutic profile.
The mechanisms through which this compound exerts its anticancer effects include:
- Induction of Apoptosis : Studies indicate that the compound activates caspases 3, 8, and 9 in various cancer cell lines, leading to programmed cell death .
- Cell Cycle Arrest : The compound has been shown to induce G1 phase arrest in cancer cells, preventing their progression into the S phase .
- Inhibition of Kinase Activity : It appears to inhibit ERK1/2 signaling pathways, which are crucial for cell proliferation and survival in many cancers .
3. Structure-Activity Relationships (SAR)
The structure of this compound plays a critical role in its biological activity. Modifications at various positions have been explored to enhance potency and selectivity:
- Chlorine Substitution : The presence of chlorine atoms at specific positions has been correlated with increased anticancer activity compared to fluorine substitutions .
- Biphenyl Framework : The biphenyl structure is essential for binding interactions with target proteins involved in cancer progression.
Table 2: SAR Insights
| Modification | Effect on Activity | Reference |
|---|---|---|
| Chlorine vs. Fluorine | Increased potency observed | |
| Biphenyl Structure | Essential for binding |
4. Case Studies
A notable case study involved the evaluation of this compound against a panel of cancer cell lines at the National Cancer Institute (NCI). The results indicated broad-spectrum activity across different types of cancer cells, with particular efficacy noted in breast and lung cancer models.
Q & A
Q. What are the established synthetic routes for N-(2,5-dichlorophenyl)-[1,1'-biphenyl]-4-carboxamide, and how can reaction conditions be optimized for yield?
Methodological Answer: The compound is typically synthesized via coupling reactions between [1,1'-biphenyl]-4-carboxylic acid derivatives and 2,5-dichloroaniline. Key steps include activation of the carboxylic acid (e.g., using oxalyl chloride or carbodiimide coupling agents) followed by amide bond formation. Optimization involves:
Q. How are structural and purity characteristics validated for this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ^1H NMR confirms substituent positions (e.g., aromatic protons at δ 7.2–7.9 ppm) and amide proton resonance (δ ~12.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS matches calculated molecular weights (e.g., C19H14Cl2N2O2 requires 384.04 g/mol) .
- Purity : TLC (Rf values) and HPLC (>95% purity threshold) .
Q. What are the primary biological targets or assays used in initial screenings?
Methodological Answer:
- STING Inhibition : Evaluated via competitive binding assays measuring IC50 values (e.g., 76 nM for STING signaling) .
- Receptor Binding : Radioligand displacement assays for 5-HT or TRP channels, using analogs like GR127935 as reference compounds .
- Cellular Uptake : Fluorescent tagging or LC-MS quantification in cell lysates .
Advanced Research Questions
Q. How do stereochemical variations in biphenyl amide derivatives affect biological activity?
Methodological Answer:
- Isomer Synthesis : Use chiral amines (e.g., bicyclo[2.2.1]heptan-2-amine) to generate stereoisomers .
- Activity Correlation : Compare IC50 values of isomers in target assays. For example, N-(bicyclo[3.2.1]octan-3-yl) derivatives show enhanced TRP channel antagonism due to improved hydrophobic interactions .
- Structural Analysis : X-ray crystallography (e.g., COD entry 2230670) reveals binding pocket compatibility .
Q. How can researchers resolve contradictions in SAR data across structurally similar analogs?
Methodological Answer:
- Meta-Analysis : Compare substituent effects (e.g., dichlorophenyl vs. trifluoromethyl groups) on logP and target binding .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding affinities and validate experimental discrepancies .
- Data Normalization : Control for assay variability (e.g., cell line differences) by cross-referencing multiple studies .
Q. What strategies are employed for in vivo evaluation of pharmacokinetics and toxicity?
Methodological Answer:
- Radiolabeling : ^18F or ^3H isotopes for tissue distribution studies (e.g., ^18F-labeled analogs in murine models) .
- Metabolic Stability : Liver microsome assays to assess CYP450-mediated degradation .
- Toxicity Profiling : Histopathological analysis of organs post-administration and serum cytokine quantification .
Q. How is crystallographic data utilized to refine molecular design?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Determines bond angles (e.g., 109.5° for tetrahedral carbons) and packing interactions .
- Structure-Activity Refinement : Adjust substituents (e.g., chloro vs. methoxy groups) to optimize ligand-receptor van der Waals contacts .
- Polymorphism Screening : Identify stable crystalline forms via differential scanning calorimetry (DSC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
